Cas no 42146-03-2 (4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate))

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) is a synthetic organic compound featuring a phenylene core functionalized with a benzyl(methyl)aminoacetyl group and two pivalate (2,2-dimethylpropanoate) ester moieties. This structure imparts stability and controlled reactivity, making it suitable for applications in pharmaceutical intermediates or specialty chemical synthesis. The pivalate groups enhance steric protection, potentially improving metabolic stability, while the benzyl(methyl)aminoacetyl moiety offers versatility for further derivatization. Its design balances lipophilicity and steric hindrance, which may be advantageous in prodrug development or targeted delivery systems. The compound’s precise functionalization allows for tailored modifications in medicinal chemistry or materials science research.
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) structure
42146-03-2 structure
商品名:4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
CAS番号:42146-03-2
MF:C26H33NO5
メガワット:439.54392
CID:858164

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) 化学的及び物理的性質

名前と識別子

    • 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
    • Diisobutyl 4-(2-(benzyl(methyl)amino)acetyl)phthalate
    • AK-49786
    • ANW-69059
    • CTK8C2822
    • KB-237238
    • インチ: InChI=1S/C26H33NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15H,16-17H2,1-7H3
    • InChIKey: JLBMOVVERRRQAA-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)OC(=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 11

じっけんとくせい

  • 密度みつど: 1.109

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B074800-50mg
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
42146-03-2
50mg
$ 360.00 2022-06-07
TRC
B074800-100mg
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
42146-03-2
100mg
$ 595.00 2022-06-07
Alichem
A019112655-1g
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
42146-03-2 95%
1g
$453.44 2023-09-01
Crysdot LLC
CD12072932-1g
4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
42146-03-2 95+%
1g
$535 2024-07-24

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) 関連文献

4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)に関する追加情報

Comprehensive Analysis of 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) (CAS No. 42146-03-2)

The compound 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) (CAS No. 42146-03-2) is a specialized organic molecule with a unique structural framework. Its complex name reflects the presence of a benzyl(methyl)amino group and a 1,2-phenylene core esterified with 2,2-dimethylpropanoate moieties. This combination of functional groups makes it a subject of interest in pharmaceutical and chemical research, particularly in the development of novel drug delivery systems and bioactive agents.

In recent years, the demand for highly functionalized organic compounds like 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) has surged due to their potential applications in targeted therapy and sustained-release formulations. Researchers are increasingly exploring its role in prodrug design, where the compound's ester linkages can be hydrolyzed enzymatically to release active pharmaceutical ingredients (APIs) in a controlled manner. This aligns with the growing trend of personalized medicine and precision drug delivery, topics frequently searched in academic and industrial circles.

The synthesis of CAS No. 42146-03-2 involves multi-step organic reactions, including acylation and esterification processes. Its 2,2-dimethylpropanoate groups enhance stability against hydrolysis, a feature highly valued in formulation science. This property is particularly relevant to current discussions about improving drug shelf life and reducing metabolic degradation—key challenges in modern pharma. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, as impurities could affect its performance in biomedical applications.

From an industrial perspective, 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) is often discussed alongside green chemistry principles. Manufacturers are optimizing synthetic routes to minimize waste and energy consumption, responding to the global push for sustainable chemical production. This resonates with environmentally conscious investors and regulators searching for eco-friendly synthesis methods in patent databases and scientific literature.

In material science, the compound's aromatic backbone and bulky ester groups contribute to interesting physicochemical properties. Studies suggest potential utility in polymeric matrices for controlled-release coatings, a hot topic in medical device innovation. Its compatibility with biodegradable polymers is another area of active investigation, coinciding with the rise of searches for bioresorbable materials in tissue engineering.

Regulatory aspects of CAS 42146-03-2 are frequently queried in chemical compliance databases. While not classified as hazardous under major regulatory frameworks, proper handling protocols are essential due to its fine particulate nature. This aligns with workplace safety trends emphasizing nanomaterial handling guidelines, a rapidly growing segment in occupational health research.

The commercial availability of 4-(2-(Benzyl(methyl)amino)acetyl)-1,2-phenylene bis(2,2-dimethylpropanoate) through specialty chemical suppliers has expanded significantly. Procurement specialists often search for high-purity batches and custom synthesis options, reflecting the compound's transition from research-scale to potential commercial applications. Price fluctuations of its precursor chemicals are monitored in chemical market intelligence platforms, demonstrating its integration into supply chain analytics.

Future research directions for this compound may explore its structure-activity relationships in greater depth, particularly how modifications to its benzylamino moiety affect biological interactions. Such studies would contribute to the broader field of structure-based drug design, a perennial focus area in medicinal chemistry. With increasing computational power, molecular docking simulations involving this scaffold could become more prevalent, addressing frequent queries about in silico drug discovery methods.

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